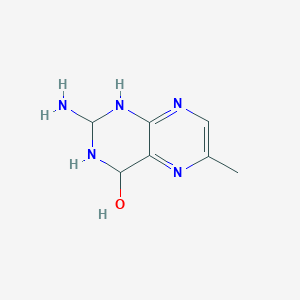![molecular formula C14H17N3O2S B13778657 N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide is a compound that belongs to the class of isoquinoline sulfonamides. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound includes a pyrrolidine ring attached to an isoquinoline moiety through a sulfonamide linkage, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline derivatives with sulfonamide precursors. One common method includes the use of isoquinoline-5-sulfonyl chloride, which reacts with (2S)-pyrrolidin-2-ylmethanol under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, producing substituted sulfonamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. One of the primary targets is DNA gyrase, an essential bacterial enzyme involved in DNA replication. The compound acts as an allosteric inhibitor of DNA gyrase, binding to a hydrophobic pocket in the GyrA subunit. This binding disrupts the enzyme’s function, leading to the inhibition of bacterial DNA replication and ultimately causing bacterial cell death .
Comparison with Similar Compounds
N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide can be compared with other isoquinoline sulfonamides and related compounds:
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-[[(2S)-pyrrolidin-2-yl]methyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-10-12-4-2-7-16-12)14-5-1-3-11-9-15-8-6-13(11)14/h1,3,5-6,8-9,12,16-17H,2,4,7,10H2/t12-/m0/s1 |
InChI Key |
CMAVUZPUJHRVSP-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Canonical SMILES |
C1CC(NC1)CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


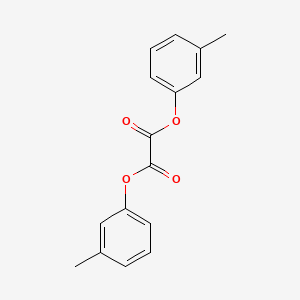
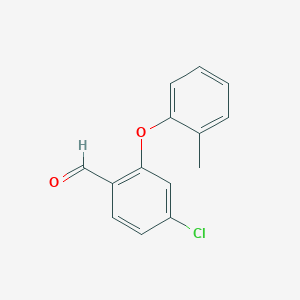
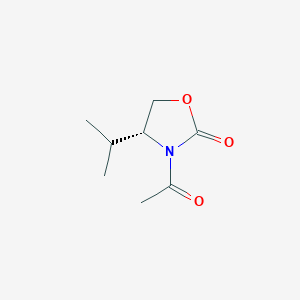
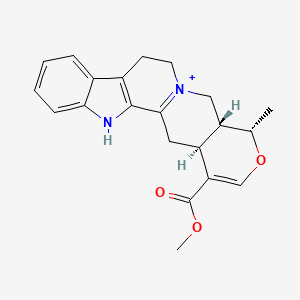
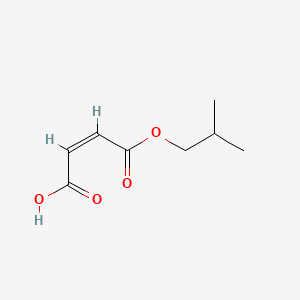
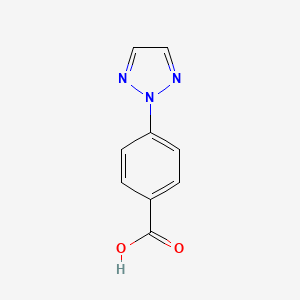
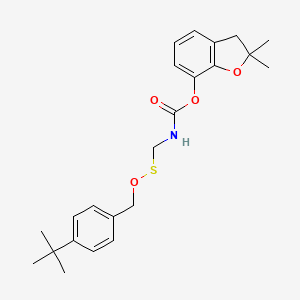
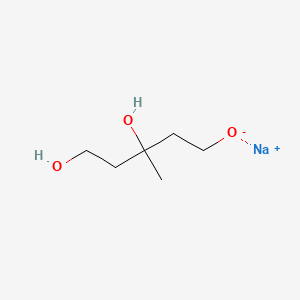
![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
![Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-](/img/structure/B13778630.png)
![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)
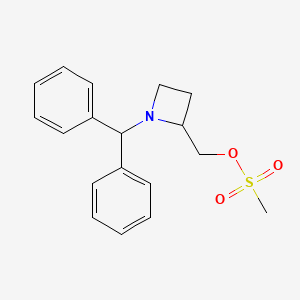
![Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-](/img/structure/B13778650.png)
